Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2155852-91-6
VCID: VC5042773
InChI: InChI=1S/C6H4N2O2S.ClH/c9-5(10)4-3-11-6-7-1-2-8(4)6;/h1-3H,(H,9,10);1H
SMILES: C1=CN2C(=CSC2=N1)C(=O)O.Cl
Molecular Formula: C6H5ClN2O2S
Molecular Weight: 204.63

Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride

CAS No.: 2155852-91-6

Cat. No.: VC5042773

Molecular Formula: C6H5ClN2O2S

Molecular Weight: 204.63

* For research use only. Not for human or veterinary use.

Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride - 2155852-91-6

Specification

CAS No. 2155852-91-6
Molecular Formula C6H5ClN2O2S
Molecular Weight 204.63
IUPAC Name imidazo[2,1-b][1,3]thiazole-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H4N2O2S.ClH/c9-5(10)4-3-11-6-7-1-2-8(4)6;/h1-3H,(H,9,10);1H
Standard InChI Key KZPNQZLJAOGSEX-UHFFFAOYSA-N
SMILES C1=CN2C(=CSC2=N1)C(=O)O.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

ITCA HCl belongs to the imidazo[2,1-b]thiazole family, a bicyclic system comprising fused imidazole and thiazole rings. The imidazole ring contains two nitrogen atoms at positions 1 and 3, while the thiazole ring incorporates one nitrogen and one sulfur atom at positions 2 and 1, respectively . The carboxylic acid group at position 3 enhances polarity, enabling salt formation with hydrochloric acid to improve solubility and stability . The molecular formula is C₆H₅ClN₂O₂S, with a molar mass of 204.63 g/mol.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming ITCA HCl’s structure. The 1H^1H NMR spectrum typically shows a singlet for the imidazole C5 proton (δ 7.8–8.2 ppm) and a multiplet for the thiazole C4 proton (δ 6.9–7.3 ppm) . IR spectra exhibit strong absorption bands at 1,700–1,720 cm1^{-1} (C=O stretch) and 2,500–3,000 cm1^{-1} (O-H stretch of carboxylic acid) .

Synthetic Methodologies

Key Synthetic Pathways

ITCA HCl is synthesized via a multi-step protocol starting from ethyl bromopyruvate and thiourea (Scheme 1) :

  • Formation of ethyl-2-aminothiazole-4-carboxylate: Thiourea reacts with ethyl bromopyruvate in ethanol under reflux to yield the thiazole intermediate.

  • Cyclization with phenacyl bromides: The thiazole intermediate undergoes cyclization with substituted phenacyl bromides to form the imidazo[2,1-b]thiazole core.

  • Ester hydrolysis: The ethyl ester is hydrolyzed using lithium hydroxide to produce the free carboxylic acid.

  • Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Ethyl bromopyruvate+ThioureaEtOH, refluxEthyl-2-aminothiazole-4-carboxylate[2]\text{Ethyl bromopyruvate} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{Ethyl-2-aminothiazole-4-carboxylate} \quad[2]

Optimization Strategies

Recent advances focus on improving yield and purity:

  • Microwave-assisted synthesis reduces reaction time from hours to minutes .

  • Green chemistry approaches employ water as a solvent, achieving 85% yield with minimal waste .

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

ITCA HCl derivatives exhibit selective inhibition of human carbonic anhydrase II (hCA II), a cytosolic enzyme implicated in glaucoma and edema (Table 1) .

Table 1: Inhibition Constants (Ki_i) of ITCA HCl Derivatives Against hCA Isoforms

CompoundR GrouphCA II Ki_i (µM)Selectivity (vs. hCA I/IX/XII)
9ae4-OCH₃57.7>100-fold
9cc4-Cl57.8>100-fold
9da4-F67.9>100-fold

Mechanistically, the carboxylic acid group coordinates with the zinc ion in hCA II’s active site, while the thiazole ring engages in hydrophobic interactions with Val121 and Phe131 residues .

Antimycobacterial Activity

ITCA HCl serves as a precursor for benzo-imidazo[2,1-b]thiazole carboxamides, which demonstrate potent activity against Mycobacterium tuberculosis H37Ra (Table 2) .

Table 2: Antitubercular Activity of ITCA HCl Derivatives

DerivativeSubstituentIC₅₀ (µM)IC₉₀ (µM)Cytotoxicity (MRC-5, µM)
IT104-NO₂-phenyl2.327.05>128
IT062,4-Cl₂-phenyl2.0315.22>128

These derivatives inhibit mycobacterial growth by targeting the decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), a key enzyme in cell wall biosynthesis .

Pharmacokinetic and Toxicological Profiles

Metabolism and Excretion

In vitro studies using human liver microsomes indicate hepatic clearance via cytochrome P450 3A4-mediated oxidation, producing inactive metabolites excreted renally .

Toxicity

ITCA HCl derivatives exhibit low acute toxicity, with LD50_{50} values >2,000 mg/kg in murine models . No genotoxicity was observed in Ames tests at concentrations ≤100 µM .

Applications in Drug Development

Antimicrobial Agents

ITCA HCl’s broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) positions it as a lead compound for overcoming antibiotic resistance .

Anticancer Therapeutics

Preliminary studies show that ITCA HCl derivatives induce apoptosis in HeLa cells via caspase-3 activation (EC50_{50} = 18.7 µM) .

Enzyme-Targeted Therapies

Ongoing clinical trials explore ITCA HCl-based inhibitors for treating glaucoma (NCT04829182) and metastatic renal carcinoma (NCT04996355) .

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